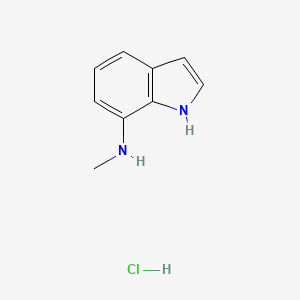

N-methyl-1H-indol-7-amine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1H-indol-7-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-10-8-4-2-3-7-5-6-11-9(7)8;/h2-6,10-11H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAWDGQAOIWYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC2=C1NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060033-76-1 | |

| Record name | N-methyl-1H-indol-7-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methyl 1h Indol 7 Amine Hydrochloride and Its Precursors

Classical and Modern Approaches to 7-Aminoindole Synthesis

The initial and crucial step in the synthesis of N-methyl-1H-indol-7-amine hydrochloride is the formation of the 7-aminoindole scaffold. This can be achieved through various classical and contemporary organic synthesis strategies, often involving the introduction of a nitrogen-containing functional group at the 7-position of the indole (B1671886) ring, which is later converted to an amino group.

Fischer Indolization and Related Cyclization Strategies for the Indole Core

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered in 1883, remains a widely utilized method for constructing the indole nucleus. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com For the synthesis of 7-substituted indoles, an appropriately substituted ortho-tolylhydrazine would be the required starting material. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

While the Fischer indole synthesis is versatile, its application to the direct synthesis of 7-aminoindoles can be challenging due to the potential for the amino group to interfere with the acidic reaction conditions. Therefore, a common strategy involves using a precursor functional group that can be later converted to the amine.

Synthetic Routes to 7-Substituted Indoles

Modern synthetic methods offer more direct and often higher-yielding routes to 7-substituted indoles, which are precursors to 7-aminoindole.

The Bartoli indole synthesis is a particularly effective method for accessing 7-substituted indoles. wikipedia.orgrsc.org This reaction utilizes the interaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org A key advantage of the Bartoli synthesis is its ability to tolerate a range of substituents at the ortho position, making it a flexible route to various 7-substituted indoles. jk-sci.comresearchgate.net The synthesis of 7-aminoindoles via this method would typically involve starting with a 2,6-disubstituted nitrobenzene (B124822) where one substituent is a protected amino group or a group that can be converted to an amine.

Another powerful method is the Leimgruber-Batcho indole synthesis , which has become a popular alternative to the Fischer synthesis, especially in industrial applications. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.orgresearchgate.net A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride. wikipedia.org To synthesize 7-aminoindole using this method, one would start with a 2-methyl-3-nitroaniline (B147196) derivative. The nitro group is then reduced to an amino group during the reductive cyclization step, directly yielding the 7-aminoindole. This method is often favored due to its high yields and the commercial availability of many of the required starting materials. wikipedia.org

A common precursor for the synthesis of 7-aminoindole is 7-nitroindole (B1294693). The synthesis of 7-nitroindole can be accomplished, and its subsequent reduction provides a direct route to 7-aminoindole. Various reducing agents can be employed for the conversion of the nitro group to an amino group, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Regioselective N-Methylation Strategies

Once the 7-aminoindole scaffold is in hand, the next critical step is the regioselective methylation of the indole nitrogen (N1) to form N-methyl-1H-indol-7-amine. The presence of the 7-amino group introduces a challenge, as it is also a nucleophilic site susceptible to methylation.

Methods for Selective N-Alkylation of Indoles

Several methods have been developed for the N-alkylation of indoles. Traditional methods often involve the use of a strong base to deprotonate the indole nitrogen, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

More contemporary and often milder methods have also been developed. For instance, the use of quaternary ammonium (B1175870) salts like phenyl trimethylammonium iodide has been reported for the monoselective N-methylation of indoles under basic conditions. acs.org Another approach involves the use of dimethyl carbonate (DMC) as a green and less toxic methylating reagent.

| Methylating Agent | Base/Catalyst | Solvent | Temperature | Yield |

| Methyl Iodide | Sodium Hydride | THF | Reflux | Good to Excellent |

| Dimethyl Sulfate | Sodium Hydroxide | Dichloromethane | Room Temp | Good to Excellent |

| Phenyl Trimethylammonium Iodide | Cesium Carbonate | Toluene | 120 °C | High |

| Dimethyl Carbonate | Potassium Carbonate | DMF | Reflux | High |

Control of N-Methylation in 7-Aminoindole Architectures

To achieve selective methylation at the indole nitrogen in the presence of the 7-amino group, a common and effective strategy is the use of a protecting group for the amino functionality. The amino group is temporarily masked to prevent it from reacting with the methylating agent.

A widely used protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The 7-aminoindole can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-(7-indolyl)-tert-butyl carbamate. With the amino group protected, the N-methylation of the indole ring can then be carried out using one of the methods described in section 2.2.1.

Following the successful N-methylation of the indole, the Boc protecting group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. fishersci.co.uk This deprotection step regenerates the free 7-amino group, yielding the desired N-methyl-1H-indol-7-amine.

An alternative approach could involve direct N1-methylation without a protecting group by carefully selecting the reaction conditions to favor methylation of the less basic indole nitrogen over the more basic amino group. However, achieving high selectivity in such a direct approach can be challenging and may lead to a mixture of products requiring careful purification.

Synthesis of the Hydrochloride Salt Form

The final step in the synthesis is the formation of the hydrochloride salt of N-methyl-1H-indol-7-amine. This is typically achieved by treating a solution of the free base with hydrochloric acid. The basic nitrogen atom of the 7-amino group is protonated by the acid to form the corresponding ammonium chloride salt.

The free base, N-methyl-1H-indol-7-amine, is typically dissolved in a suitable organic solvent, such as diethyl ether, ethyl acetate (B1210297), or a mixture of solvents. A solution of hydrochloric acid, either as a gas dissolved in an inert solvent (e.g., HCl in diethyl ether) or as an aqueous solution, is then added to the solution of the amine. The hydrochloride salt, being less soluble in the organic solvent, will typically precipitate out of the solution. The solid salt can then be collected by filtration, washed with a cold solvent to remove any impurities, and dried under vacuum to yield the final product, this compound. The purity of the final product can be assessed using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Acid-Base Chemistry in Indole Salt Formation

The formation of this compound is a classic acid-base neutralization reaction. youtube.comyoutube.com The process involves the protonation of a basic nitrogen atom on the N-methyl-1H-indol-7-amine molecule by hydrochloric acid. Understanding the relative basicity of the potential protonation sites within the molecule is crucial for controlling the salt formation process.

N-methyl-1H-indol-7-amine possesses two nitrogen atoms that could potentially be protonated: the indole ring nitrogen (N-1) and the exocyclic methylamino group at the 7-position (N-7). The lone pair of electrons on the indole nitrogen is integral to the aromaticity of the indole ring system, following Hückel's rule. sciencemadness.org Consequently, this lone pair is delocalized within the π-system of the ring, rendering the N-1 position non-basic and unlikely to be protonated under standard acidic conditions. sciencemadness.org In contrast, the exocyclic N-methylamino group at the 7-position has a lone pair of electrons that is not involved in the aromatic system, making it the primary site of protonation. researchgate.net

The basicity of the amino group is quantified by its pKa value, which is the pH at which the amine is 50% protonated. For comparison, the pKa of aniline (B41778) is approximately 4.6. journaleras.com Substituents on the aromatic ring can significantly influence this value. Electron-donating groups increase the electron density on the nitrogen atom, making it more basic and increasing the pKa, while electron-withdrawing groups have the opposite effect. journaleras.com In the case of N-methyl-1H-indol-7-amine, the indole ring itself influences the basicity of the 7-amino group. The stability of the resulting salt is dependent on the difference in pKa between the amine and the acid used. reddit.com A strong acid like HCl is generally required to effectively protonate weakly basic aromatic amines. reddit.com

The reaction between the basic amine and hydrochloric acid is typically an exothermic neutralization process. google.com The proton from HCl is accepted by the lone pair of the N-methylamino group, forming a positively charged ammonium ion. This cation then forms an ionic bond with the negatively charged chloride ion, resulting in the crystalline hydrochloride salt. youtube.com

Key Parameters in Indole Salt Formation

| Parameter | Description | Relevance to N-methyl-1H-indol-7-amine |

|---|---|---|

| Protonation Site | The specific atom that accepts a proton (H+). | The exocyclic N-methylamino group at the 7-position is the primary site of protonation due to the delocalization of the indole N-1 lone pair into the aromatic system. sciencemadness.org |

| pKa of Amine | A measure of the basicity of the amino group. | Determines the strength of the acid required for efficient salt formation. Aromatic amines are generally weak bases. reddit.com |

| Acid Strength | The ability of the acid to donate a proton. | Strong acids like hydrochloric acid (HCl) are necessary to ensure complete protonation of weakly basic aromatic amines like N-methyl-1H-indol-7-amine. reddit.com |

| Thermodynamics | The energy changes associated with the reaction. | The reaction is typically exothermic, releasing heat upon neutralization. google.com This can influence crystal formation and solubility. tno.nl |

Optimization of Salt Formation Conditions

The successful isolation of this compound as a stable, crystalline solid depends on the careful optimization of several reaction and crystallization conditions. The primary goal is to create a state of supersaturation for the salt, prompting its precipitation or crystallization from the solution while the freebase and any impurities remain dissolved. beilstein-journals.org

Solvent Selection: The choice of solvent is paramount. google.com An ideal solvent system should meet several criteria:

The freebase form of N-methyl-1H-indol-7-amine should be soluble in the chosen solvent.

The resulting hydrochloride salt should have low solubility in the solvent, facilitating its precipitation. google.comsciencemadness.org

The solvent should not react with the amine or the acid. sciencemadness.org

Commonly used solvents for amine hydrochloride salt formation include isopropanol (B130326) (IPA), ethanol, ethyl acetate (EtOAc), acetone, and diethyl ether, often used in combination. beilstein-journals.orgsciencemadness.org For instance, the amine freebase can be dissolved in a solvent like IPA or ethanol, followed by the addition of an HCl solution. An anti-solvent, in which the salt is particularly insoluble (e.g., diethyl ether or hexane), can then be added to induce precipitation. sciencemadness.org The polarity of the solvent can also affect the crystalline form (polymorph) of the product. google.com

Acid Addition: Hydrochloric acid can be introduced in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., HCl in isopropanol or diethyl ether), or as anhydrous HCl gas. The use of anhydrous HCl is often preferred to avoid the introduction of water, which can sometimes hinder crystallization or lead to the formation of hydrates. sciencemadness.org The rate of acid addition is also a critical parameter; slow, controlled addition can lead to the formation of larger, more well-defined crystals, whereas rapid addition can cause the salt to "crash out" as a fine, sometimes amorphous, powder. google.com

Temperature and Concentration: Temperature plays a significant role in both the reaction kinetics and the solubility of the salt. While the neutralization reaction itself is often exothermic, controlling the temperature during crystallization is essential. google.com Cooling the solution after acid addition typically decreases the solubility of the salt, promoting higher recovery yields. The concentration of the amine in the initial solution also affects the point at which supersaturation is reached and crystallization begins.

Crystallization and Isolation: The process of crystallization can be initiated by cooling, adding an anti-solvent, or a combination of both. Once precipitation is complete, the solid hydrochloride salt is isolated by filtration, washed with a cold, non-polar solvent to remove residual impurities, and then dried under vacuum to remove any remaining solvent. youtube.com

Optimization of Salt Formation Conditions

| Condition | Objective | Common Methodologies | Potential Issues |

|---|---|---|---|

| Solvent System | Maximize freebase solubility, minimize salt solubility. | Use of alcohols (IPA, EtOH), esters (EtOAc), or ketones (acetone). Addition of an anti-solvent (ether, hexanes) to induce precipitation. beilstein-journals.orgsciencemadness.org | Co-precipitation of impurities; formation of oils or amorphous solids; polymorphism. google.com |

| Acid Addition | Achieve complete and controlled protonation. | Slow, dropwise addition of HCl solution (aqueous or in organic solvent) or bubbling of anhydrous HCl gas. sciencemadness.orgyoutube.com | Localized high concentration leading to poor crystal quality; introduction of water affecting solubility. google.comsciencemadness.org |

| Temperature Control | Control solubility and crystal growth. | Performing the reaction at room temperature or below, followed by cooling/refrigeration to maximize precipitation. sciencemadness.org | If cooled too quickly, small or impure crystals may form. |

| Isolation & Drying | Recover pure, dry product. | Vacuum filtration, washing with cold anti-solvent, drying under vacuum. youtube.com | Incomplete drying leaving residual solvent; loss of product during transfers and washing. |

Chemical Reactivity and Derivatization of N Methyl 1h Indol 7 Amine Hydrochloride

Reactivity of the Indole (B1671886) Nitrogen (N1)

The nitrogen at the N1 position of an indole ring is typically nucleophilic and can undergo a variety of functionalization reactions, such as alkylation and acylation. In the case of N-methyl-1H-indol-7-amine, this position is already substituted with a methyl group. Consequently, the typical N-functionalization reactions that occur on an unsubstituted indole are not possible.

For a general indole, N-alkylation can be achieved using various alkylating agents in the presence of a base. For instance, copper-catalyzed reductive cross-coupling between indoles and N-tosylhydrazones provides an efficient method for direct N-alkylation. rsc.org Similarly, N-acylation can be performed using reagents like thioesters, which serve as an acyl source. beilstein-journals.orgresearchgate.net These reactions highlight the inherent reactivity of the indole nitrogen, which in the target molecule is already satisfied by the methyl group.

Secondly, the N-methyl group is an electron-donating group, which further enhances the electron density of the indole ring system. This increased electron density makes the ring more susceptible to electrophilic aromatic substitution reactions, particularly at the C3 position. The mechanism for N-methylation of indoles can proceed through various pathways, for example, using dimethyl carbonate (DMC) with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a soft nucleophile to attack the methyl group of DMC. st-andrews.ac.uk The presence of this methyl group is a permanent feature that activates the ring for subsequent derivatization.

Electrophilic Aromatic Substitution at the Indole Ring (C2, C3, C4-C6)

The indole nucleus is a π-excessive heterocycle, making it highly reactive towards electrophiles. The electron-donating nature of the nitrogen atom directs electrophilic attack primarily to the C3 position. niscpr.res.in

The C3 position of the indole ring is the most nucleophilic and, therefore, the preferred site for electrophilic attack. niscpr.res.innih.gov This high reactivity is a result of the ability of the nitrogen atom to stabilize the intermediate carbocation (the Wheland intermediate) formed during the substitution. For N-methylated indoles, this preference for C3 substitution is well-documented in classic indole reactions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. For indoles, formylation occurs almost exclusively at the C3 position. youtube.comchemistrysteps.com The reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.orgniscpr.res.in The resulting 3-formylindole is a versatile intermediate for further synthesis.

Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton, and for indoles, it provides a reliable method for introducing an aminomethyl group at the C3 position. wikipedia-on-ipfs.orgwikipedia.orglibretexts.org The reaction condenses the indole with formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) to yield a gramine (B1672134) derivative (3-(dimethylaminomethyl)indole). chemtube3d.comresearchgate.net

| Reaction | Electrophile/Reagents | Typical Product at C3 | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | Formyl group (-CHO) | youtube.comwikipedia.org |

| Mannich Reaction | CH₂O, R₂NH (e.g., (CH₃)₂NH) | Aminomethyl group (-CH₂NR₂) | wikipedia-on-ipfs.orgchemtube3d.com |

| Friedel-Crafts Acylation | Acyl halide (RCOCl), Lewis acid | Acyl group (-COR) | nih.gov |

| Bromination | Br₂ | Bromo group (-Br) | nih.gov |

While C3 is the most reactive site, reactions can occur at other positions under certain conditions. Substitution at the C2 position is less favorable because it disrupts the aromaticity of the benzene (B151609) portion of the ring to a greater extent. chemtube3d.com However, if the C3 position is blocked, electrophilic substitution can be directed to the C2 position.

The substituents on the benzene ring (C4-C7) also influence reactivity. The 7-amino group in the target molecule is a strong activating group. Its electron-donating effect, through resonance, increases the electron density of the entire indole system, but particularly affects the ortho (C6) and para (C5, though electronically relayed) positions of the benzene ring. This activation can sometimes lead to substitution on the benzene portion of the indole, competing with the highly reactive C3 position. For instance, aminomethylation (Mannich reaction) on certain 5-hydroxyindoles has been shown to occur at the C4 position. niscpr.res.in

Reactions Involving the 7-Amine Functionality

The primary amine at the 7-position is a versatile functional group that can undergo a range of reactions typical of aromatic amines.

Acylation: The amino group can be readily acylated to form amides. This is often done using acyl chlorides or anhydrides in the presence of a base. nih.gov This reaction is useful for protecting the amino group or for synthesizing biologically active amide derivatives. researchgate.net

Alkylation: While N-alkylation of the 7-amino group is possible, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: As a primary aromatic amine, the 7-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. organic-chemistry.orgbyjus.com This reaction converts the amino group into a diazonium salt (-N₂⁺). Diazonium salts are highly valuable synthetic intermediates that can be subsequently replaced by a wide variety of functional groups through Sandmeyer-type reactions.

| Reaction Type | Reagents | Product Functional Group | Significance | Reference |

|---|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Amide (-NHCOR) | Protection, synthesis of derivatives | nih.govresearchgate.net |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt (-N₂⁺Cl⁻) | Intermediate for Sandmeyer reactions | organic-chemistry.orgbyjus.com |

| Sandmeyer (from diazonium) | CuCl / CuBr / CuCN | -Cl / -Br / -CN | Introduction of various substituents | organic-chemistry.org |

| Schiemann (from diazonium) | HBF₄, heat | Fluoro group (-F) | Fluorination | organic-chemistry.org |

| Hydrolysis (from diazonium) | H₂O, heat | Hydroxy group (-OH) | Synthesis of 7-hydroxyindoles | organic-chemistry.org |

Amine Derivatization Reactions (e.g., Acylation, Alkylation, Arylation)

The N-methylamino group at the 7-position is a key functional handle for introducing molecular diversity. As a secondary amine, it is a potent nucleophile and can participate in a variety of bond-forming reactions.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides is expected to proceed readily to form the corresponding amides. This transformation is fundamental for introducing a wide range of carbonyl-containing moieties. While specific studies on N-methyl-1H-indol-7-amine are not prevalent, the N-acylation of amines is a well-established and high-yielding process. nih.gov

Alkylation: N-alkylation can be achieved using alkyl halides. However, as with many secondary amines, polyalkylation can be a competing side reaction, potentially leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation selectively.

Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the N-arylation of amines. This allows for the synthesis of N-aryl-N-methyl-1H-indol-7-amines, connecting the indole scaffold to another aromatic system and creating complex, three-dimensional structures. Such methods have been extensively developed for the N-arylation of the indole nucleus itself and are applicable to external amino groups. mdpi.com

| Reaction Type | Reagent Class | Product Class | Representative Conditions |

| Acylation | Acyl Chlorides (R-COCl) | N-Acyl-N-methyl-1H-indol-7-amines | Base (e.g., Pyridine, Et3N), Aprotic Solvent |

| Alkylation | Alkyl Halides (R-X) | N-Alkyl-N-methyl-1H-indol-7-amines | Base (e.g., K2CO3), Polar Aprotic Solvent (e.g., DMF) |

| Arylation | Aryl Halides (Ar-X) | N-Aryl-N-methyl-1H-indol-7-amines | Pd or Cu catalyst, Ligand, Base (e.g., NaOtBu) |

This table presents representative examples of amine derivatization reactions.

Role of the Amine Group in Directing Further Transformations

The N-methylamino group at C-7 exerts a profound influence on the reactivity of the entire indole ring system through both electronic and steric effects.

Directing Electrophilic Aromatic Substitution: The -NHMe group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. youtube.com Its directing effect is primarily ortho and para. In the context of the 7-aminoindole, this strongly activates the C-6 (ortho) and C-4 (para) positions. This activation competes with the intrinsic high nucleophilicity of the C-3 position in the pyrrole (B145914) ring of the indole. ic.ac.uk Consequently, electrophilic reactions on the N-methyl-1H-indol-7-amine scaffold can potentially be directed to the benzene portion of the molecule, a feature not typical for standard indoles where C-3 substitution dominates. organic-chemistry.org

Chelation and Directed C-H Functionalization: The amine can act as a directing group in metal-catalyzed C-H activation reactions. By coordinating to a metal center, the amine can direct functionalization to an adjacent C-H bond, namely at the C-6 position. While the N-H of a primary amine or the carbonyl of an amide are more commonly used as directing groups for C-7 functionalization, the secondary amine offers a potential coordination site for such transformations. acs.orgresearchgate.net This strategy allows for the regioselective introduction of various substituents, including alkyl, aryl, or acyl groups, directly onto the indole core. acs.orgchemistryviews.org

Cycloaddition and Multicomponent Reactions (MCRs) Incorporating the N-methyl-1H-indol-7-amine Scaffold

The unique structure of N-methyl-1H-indol-7-amine, featuring multiple reactive sites, makes it an attractive building block for complex molecule synthesis via cycloaddition and multicomponent reactions (MCRs). nih.gov

Exploration of Novel Reaction Pathways

The N-methyl-1H-indol-7-amine scaffold is primed for exploration in novel reaction pathways. The indole C2-C3 double bond can participate as a dienophile or as part of a diene system in cycloaddition reactions. wikipedia.org Furthermore, the molecule can be envisioned as a bis-nucleophile. In an analogy to 4-aminoindoles which can act as 1,4-bisnucleophiles in cascade reactions, N-methyl-1H-indol-7-amine could potentially react at both the amine nitrogen and an activated position on the ring (e.g., C-6) in a concerted or sequential manner. rsc.org This dual reactivity opens pathways to complex polycyclic systems in a single step. For instance, a tandem reaction involving an initial Michael addition at the C-6 position followed by an intramolecular cyclization involving the amine could lead to novel tricyclic indole derivatives.

| Reaction Class | Participating Sites | Potential Product Scaffold | Mechanistic Concept |

| Tandem MCR | N-7 Amine & C-6 Position | Azepino[4,5,6-cd]indoles | 1,6-Bis-nucleophilic addition |

| [4+2] Cycloaddition | Benzene ring as diene | Fused polycyclic indoles | Diels-Alder type reaction |

| 1,3-Dipolar Cycloaddition | C2=C3 π-bond | Pyrrolo[3,2-f]indoles | Reaction with 1,3-dipoles |

This table illustrates potential novel reaction pathways for the N-methyl-1H-indol-7-amine scaffold.

Application in Complex Molecule Synthesis

Multicomponent reactions are powerful tools for rapidly building molecular complexity from simple starting materials. acs.orgarkat-usa.org Incorporating N-methyl-1H-indol-7-amine into MCRs could provide direct access to libraries of novel, densely functionalized indole derivatives. For example, a Passerini or Ugi reaction could involve the indole scaffold, an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like structures appended to the indole core. The reactivity of the 7-aminoindole scaffold could be harnessed in one-pot, multi-step sequences to construct elaborate heterocyclic systems, similar to how 4-aminoindoles have been used to synthesize tricyclic indoles bearing fused seven-membered rings. rsc.org The development of such reactions would be highly valuable for generating molecular diversity for applications in medicinal chemistry and materials science.

Spectroscopic and Computational Elucidation of N Methyl 1h Indol 7 Amine Hydrochloride Structures

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic methods can reveal detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In the ¹H NMR spectrum of an indole (B1671886) derivative, distinct signals are expected for the aromatic protons on the indole ring, the N-H proton, and the N-methyl protons. For the parent compound, 1H-Indol-7-amine, the aromatic protons typically appear in the region of 6.5-7.5 ppm. The N-methyl group in N-methylated indoles would typically produce a singlet peak, while the protons on the indole ring would show characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their position and neighboring protons. rsc.orgrsc.org The formation of the hydrochloride salt would likely shift the signals of nearby protons, particularly the amine and indole N-H protons, further downfield due to the electron-withdrawing effect of the protonation.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For indole derivatives, aromatic carbons resonate in the range of approximately 100-140 ppm. rsc.org The carbon of the N-methyl group would appear significantly upfield. Quaternary carbons, those not attached to any hydrogens, often show weaker signals. tetratek.com.tr Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. tetratek.com.tr

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignments.

COSY experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule by showing correlations between adjacent protons. tetratek.com.tr

HSQC correlates proton signals with the carbon atoms they are directly attached to, providing definitive C-H connectivity. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and connecting different spin systems. researchgate.net

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |

| Indole N-H | > 8.0 | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| Aromatic C-H | 6.5 - 7.6 | 100 - 130 | Complex splitting patterns (doublets, triplets) depending on substitution. |

| Aromatic Quaternary C | - | 120 - 140 | Identified by lack of signal in DEPT spectra. |

| N-CH₃ | ~ 3.7 | ~ 30-35 | Typically a sharp singlet in ¹H NMR. |

| Amine N-H₂⁺ | Variable | - | Broad signal, shifted downfield upon protonation. |

Table 1: Representative NMR Chemical Shift Ranges for N-methyl-1H-indol-7-amine Hydrochloride based on data for indole derivatives. rsc.orgrsc.orgtetratek.com.tr

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental formula. rsc.org

The molecular formula for the free base, N-methyl-1H-indol-7-amine, is C₉H₁₀N₂. The molecular weight is approximately 146.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 146. As is characteristic for compounds with an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio. libretexts.org

Electron Ionization (EI) mass spectrometry would induce fragmentation. Key fragmentation pathways for amines often involve alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For aromatic amines, the loss of HCN is also a common fragmentation pathway. miamioh.edu The indole ring itself is relatively stable, but fragmentation can occur by loss of small molecules. The fragmentation pattern of the parent compound 7-methylindole (B51510) shows a strong molecular ion peak, indicating the stability of the indole ring system. nist.govnist.gov

| Ion | m/z (for C₉H₁₀N₂) | Possible Identity |

| [M]⁺ | 146 | Molecular Ion |

| [M-1]⁺ | 145 | Loss of a hydrogen radical |

| [M-15]⁺ | 131 | Loss of a methyl radical (•CH₃) |

| [M-28]⁺ | 118 | Loss of ethene (C₂H₄) or HCN+H |

Table 2: Predicted key fragments in the mass spectrum of the N-methyl-1H-indol-7-amine free base.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display several characteristic absorption bands:

N-H Stretching: The indole N-H group typically shows a sharp absorption band around 3400-3500 cm⁻¹. The protonated amine group (-NH₂⁺-) would exhibit broad stretching bands in the 2400-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). researchgate.net The saturated C-H stretching from the methyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. rsc.org

N-H Bending: The N-H bending vibration of the amine salt would appear in the 1500-1600 cm⁻¹ range.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H Stretch | 3400 - 3500 |

| Amine Salt N-H⁺ Stretch | 2400 - 3200 (broad) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| N-H Bending | 1500 - 1600 |

Table 3: Characteristic IR absorption frequencies for functional groups in this compound. rsc.orgresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring is an aromatic chromophore that absorbs UV light. Typically, indole and its simple derivatives exhibit two main absorption bands. beilstein-journals.org The formation of the hydrochloride salt and the presence of the amino and methyl groups can influence the exact position (λ_max) and intensity of these absorption bands. This technique is often used to confirm the presence of the indole chromophore and can be useful in quantitative analysis. umaine.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of this compound, it would be possible to determine the exact coordinates of each atom. This analysis provides unambiguous information on bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov It would elucidate the intermolecular interactions, such as hydrogen bonding between the chloride anion and the protonated amine and indole N-H groups, as well as potential π–π stacking interactions between the indole rings of adjacent molecules. researchgate.net Such studies on related indole hydrochlorides have confirmed the protonation site and detailed the extensive hydrogen-bonding networks that stabilize the crystal structure. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful complement to experimental techniques. Using quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to model the structure and properties of this compound.

Theoretical studies can be used to:

Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with X-ray crystallography data.

Predict Spectroscopic Data: Simulate NMR, IR, and UV-Vis spectra. nih.gov Comparing these calculated spectra with experimental results can aid in the assignment of complex signals and confirm the proposed structure.

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular orbital energies, and the electrostatic potential. For the parent 1H-Indol-7-amine, computational tools can predict properties like the topological polar surface area (TPSA) and the partition coefficient (LogP), which are relevant to its chemical behavior. chemscene.com These theoretical insights help to build a more complete understanding of the molecule's structure and reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. tsijournals.com For this compound, these calculations can predict its three-dimensional geometry, electron distribution, and frontier molecular orbitals (FMOs), which are crucial for determining its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. tsijournals.com

Another important property is the Molecular Electrostatic Potential (MEP), which maps the electron density on the molecule's surface. This allows for the identification of electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For N-methyl-1H-indol-7-amine, the nitrogen atoms of the indole ring and the amino group are expected to be electron-rich centers. nih.gov

Theoretical calculations also provide values for dipole moment and polarizability, which influence the molecule's interaction with its environment and its solubility characteristics. tsijournals.com

Table 1: Predicted Electronic Properties of N-methyl-1H-indol-7-amine This table presents theoretical values calculated using DFT methods, which are predictive in nature.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely centered on the indole ring and amino group. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates a polar molecule capable of dipole-dipole interactions. |

| Molecular Electrostatic Potential | Negative potential around N1 (indole) and N7 (amine); Positive potential around amine protons. | Predicts sites for hydrogen bonding and interaction with charged species. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.govjocpr.com This method is crucial for understanding the potential biological targets of this compound. The indole scaffold is a common feature in molecules that interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways like cyclooxygenase-2 (COX-2). benthamdirect.com

In a typical docking simulation, this compound would be placed into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower binding energy generally indicates a more favorable interaction. The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, the N-H group of the indole ring and the 7-amino group are potential hydrogen bond donors, while the bicyclic indole structure can participate in hydrophobic and π-π stacking interactions. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of the interactions identified in the docking study. This helps to validate the docking pose and provides a more dynamic picture of the binding event. nih.gov

Table 2: Illustrative Molecular Docking Results for N-methyl-1H-indol-7-amine This table shows hypothetical docking results against a representative protein target to illustrate the type of data generated.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| MurB Reductase | -7.9 | Asn152, Thr163 | Hydrogen Bond, van der Waals |

| Mcl-1 | -9.1 | Arg263, Met250 | Hydrogen Bond, Hydrophobic |

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov Computational modeling plays a vital role in systematically exploring how chemical modifications to a core structure, such as N-methyl-1H-indol-7-amine, affect its interaction with a biological target. acs.org

By creating a virtual library of analogs and using techniques like docking or Quantitative Structure-Activity Relationship (QSAR) modeling, researchers can predict the impact of various substitutions. For N-methyl-1H-indol-7-amine, an SAR study might investigate:

Modification of the N-methyl group: Replacing the methyl group with larger alkyl chains, cyclic groups, or aromatic moieties to probe the size and nature of the binding pocket.

Substitution on the 7-amino group: Introducing different substituents to modulate hydrogen bonding capacity and steric bulk.

Substitution on the indole ring: Adding functional groups at other available positions (e.g., C2, C3, C4, C5, C6) to explore their effect on binding affinity and selectivity. acs.org

These computational predictions help prioritize which new compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. nih.gov The goal is to build a model that correlates specific structural features with changes in biological activity (e.g., inhibitory concentration, EC50 or IC50).

Table 3: Example of a Computationally-Guided SAR Study for N-methyl-1H-indol-7-amine Analogs This table presents a hypothetical SAR analysis to demonstrate how computational predictions guide molecular design.

| Compound | Modification on Core Scaffold | Predicted Binding Affinity (kcal/mol) | Rationale for Change |

| Core | N-methyl-1H-indol-7-amine | -9.1 | Baseline compound |

| Analog 1 | N-ethyl group (instead of methyl) | -9.4 | Explore larger hydrophobic pocket |

| Analog 2 | N-H (demethylated) | -8.7 | Assess importance of N-substituent |

| Analog 3 | 7-acetamido group | -8.2 | Reduce basicity, add H-bond acceptor |

| Analog 4 | 5-fluoro substitution | -9.6 | Enhance binding via halogen bond |

N Methyl 1h Indol 7 Amine Hydrochloride As a Precursor in the Synthesis of Biologically Active Compounds

Role as an Advanced Intermediate in Synthetic Pathways

As an advanced intermediate, N-methyl-1H-indol-7-amine hydrochloride provides a sophisticated and readily available starting point for complex chemical syntheses. chemicalregister.com Its structure allows for the efficient construction of more elaborate molecules, saving time and resources in the laboratory.

Precursor to Tryptamine (B22526) Analogs and Related Indole (B1671886) Derivatives

The indole ring is a fundamental part of the amino acid tryptophan and its derivatives, known as tryptamines. wikipedia.org Tryptamines are a broad class of compounds that includes many biologically active substances, such as the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wikipedia.org this compound serves as a valuable precursor for creating various tryptamine analogs. By chemically modifying the this compound molecule, researchers can synthesize a wide range of tryptamine derivatives. This process often involves adding different chemical groups to the indole structure to alter the molecule's properties and biological activity.

For example, N-methyltryptamine (NMT) is a tryptamine alkaloid that is structurally related to this compound. nih.gov NMT is found in various plants and is also a metabolite in the human body. nih.gov The synthesis of NMT and other tryptamine analogs often begins with a precursor like this compound. researchgate.net The development of new indole derivatives with potential antimicrobial properties has also been a focus of research. worldscientificnews.com

| Tryptamine Analog | Relationship to Precursor | Biological Significance |

| N-methyltryptamine (NMT) | Structurally similar, can be synthesized from indole precursors. nih.gov | Tryptamine alkaloid, metabolite. nih.gov |

| Serotonin | A key neurotransmitter with an indole core. wikipedia.org | Regulates mood, sleep, and other physiological processes. tmc.edu |

| Melatonin | A hormone derived from serotonin, featuring an indole structure. wikipedia.org | Regulates the sleep-wake cycle. wikipedia.org |

Building Block for Heterocyclic Scaffolds

Heterocyclic scaffolds are ring-shaped molecules that contain atoms of at least two different elements. enamine.net These structures are fundamental to the design of new drugs and other biologically active compounds. enamine.net this compound, with its indole core, is an excellent building block for creating a diverse range of heterocyclic scaffolds. rsc.orgchemicalregister.com

The indole nucleus can be fused with other rings or have various chemical groups attached to it, leading to the formation of complex heterocyclic systems. rsc.org These new scaffolds can then be tested for different biological activities, such as their ability to inhibit enzymes or interact with specific cellular targets. The versatility of this compound as a building block makes it a valuable tool in medicinal chemistry. aksci.com

Development of Compound Libraries for Biological Screening

Compound libraries are large collections of distinct chemical compounds that are used in high-throughput screening to identify new drug leads. enamine.net The development of these libraries is a critical step in the drug discovery process. This compound is an ideal starting material for creating focused compound libraries centered around the indole scaffold. nih.gov

By systematically modifying the structure of this compound, chemists can generate a large number of related but distinct molecules. rsc.org This library of compounds can then be screened against a variety of biological targets, such as enzymes or receptors, to identify "hits" – compounds that show a desired biological effect. These hits can then be further optimized to develop new drug candidates. The use of this compound in this way accelerates the discovery of new therapeutic agents. nih.gov

| Library Type | Application | Role of this compound |

| Focused Compound Library | Identification of new drug leads. nih.gov | Starting material for generating diverse indole-based compounds. rsc.org |

| High-Throughput Screening (HTS) Library | Rapid screening of large numbers of compounds. enamine.net | Provides a core scaffold for library synthesis. nih.gov |

Exploration of Molecular Mechanisms in Preclinical Studies (In Vitro and Animal Models)

Once new compounds have been synthesized from this compound, they are often subjected to preclinical studies to understand their biological effects and mechanisms of action. These studies are typically conducted in vitro (using cells or isolated components in a laboratory setting) and in animal models.

Studies on Neurotransmitter Systems

Neurotransmitters are chemical messengers that transmit signals between nerve cells in the brain and throughout the body. nih.gov Many drugs that affect the central nervous system do so by interacting with neurotransmitter systems. nih.gov Given the structural similarity of indole derivatives to neurotransmitters like serotonin, compounds synthesized from this compound are often investigated for their effects on these systems. tmc.edu

Preclinical studies may examine how these new compounds bind to neurotransmitter receptors, affect the release or reuptake of neurotransmitters, or alter the activity of enzymes involved in neurotransmitter metabolism. For example, some indole derivatives have been found to act as serotonin reuptake inhibitors, a class of drugs commonly used to treat depression. wikipedia.org

Enzyme Inhibition Studies

Enzymes are proteins that catalyze biochemical reactions in the body. nih.gov The inhibition of specific enzymes is a common strategy for treating a wide range of diseases. nih.gov Compounds derived from this compound have been evaluated as potential enzyme inhibitors. researchgate.net

Investigations into General Biological Activities of Indole Derivatives and their Mechanistic Basis

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry. nih.govnih.govbenthamscience.com Its unique physicochemical properties and its presence in numerous natural and synthetic compounds have made it a focal point for the development of novel therapeutic agents. ingentaconnect.comchula.ac.th Indole derivatives exhibit a remarkable breadth of biological activities, stemming from their ability to mimic peptide structures and bind to a wide array of enzymes and receptors. chula.ac.thresearchgate.net This versatility has led to the exploration of indole-based compounds in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. nih.govnih.gov The biological efficacy of these derivatives is often tied to the nature and position of substituents on the indole ring, which can significantly alter their interaction with biological targets. nih.govijpsjournal.com

Anticancer Activities

Indole derivatives have demonstrated significant potential as anticancer agents, acting through a multitude of mechanisms to inhibit tumor growth and proliferation. nih.govresearchgate.net Several indole-based drugs, such as panobinostat, sunitinib, and vincristine, are already in clinical use for cancer treatment. nih.govnih.gov The anticancer effects of these compounds are achieved by targeting various hallmarks of cancer.

Mechanistic Basis:

Tubulin Polymerization Inhibition : A key mechanism for many indole-based anticancer agents is the disruption of microtubule dynamics. nih.gov Compounds like the vinca (B1221190) alkaloids (vincristine and vinblastine) bind to tubulin, preventing its polymerization into microtubules. nih.govnih.gov This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the metaphase and subsequent apoptosis, particularly in rapidly dividing cancer cells. nih.gov

Kinase Inhibition : Many indole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. benthamscience.comingentaconnect.com They target receptor tyrosine kinases like Epidermal Growth Factor Receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR), as well as non-receptor tyrosine kinases. ingentaconnect.comnih.gov By blocking these kinases, they interfere with downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis. nih.gov

Signaling Pathway Modulation : Indole compounds can modulate critical intracellular signaling pathways that are often deregulated in cancer. nih.gov Notably, derivatives such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways. nih.govnih.gov This interference can inhibit cancer cell survival, invasion, and angiogenesis. nih.gov

Enzyme Inhibition : Other targeted enzymes include topoisomerases, which are essential for DNA replication and repair, and histone deacetylases (HDACs). nih.govnih.gov Inhibition of these enzymes can lead to DNA damage and changes in gene expression, ultimately inducing apoptosis in cancer cells. ingentaconnect.comnih.gov

Apoptosis Induction and Cell Cycle Arrest : A common outcome of the various mechanisms described above is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. nih.govresearchgate.net Indole derivatives can trigger apoptosis through mitochondrial pathways and by activating caspases, the key executioners of apoptosis. ijpsjournal.comwikipedia.org

| Mechanism of Action | Target | Examples of Indole Derivatives | Observed Effect | Citations |

|---|---|---|---|---|

| Tubulin Polymerization Inhibition | Tubulin | Vinca alkaloids (Vinblastine, Vincristine), Indole-chalcone derivatives | Disruption of mitotic spindle, cell cycle arrest, apoptosis | nih.gov |

| Kinase Inhibition | EGFR, VEGFR, Tyrosine Kinases | Sunitinib, Alectinib, Osimertinib | Inhibition of cell proliferation and angiogenesis | nih.govingentaconnect.comnih.gov |

| Signaling Pathway Modulation | PI3K/Akt/mTOR, NF-κB | Indole-3-carbinol (I3C), 3,3'-diindolylmethane (DIM) | Inhibition of invasion, angiogenesis, and drug resistance | nih.govnih.gov |

| Enzyme Inhibition | Topoisomerases, Histone Deacetylases (HDACs), Aromatase | Panobinostat | Induction of apoptosis, cell cycle arrest | nih.govnih.gov |

| Apoptosis Induction | Caspases | Indole-3-acetic acid (IAA) | Activation of caspase-3, leading to cell death | wikipedia.org |

Antimicrobial and Antiviral Activities

The indole scaffold is a valuable framework in the development of agents to combat infectious diseases caused by bacteria, fungi, and viruses. researchgate.netijpsjournal.com The rise of drug-resistant pathogens has spurred research into new antimicrobial compounds, with indole derivatives showing considerable promise. ijpsjournal.com

Mechanistic Basis:

Antibacterial Action : Indole derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. ijpsjournal.comnih.gov Their mechanisms often involve the disruption of the bacterial cell membrane integrity or the inhibition of essential enzymes, such as DNA gyrase, which is necessary for bacterial DNA replication. ijpsjournal.com Some indole-1,2,4 triazole hybrids have demonstrated excellent antibacterial activity. mdpi.com

Antifungal Action : Several indole derivatives have shown efficacy against fungi like Candida albicans. chula.ac.thnih.gov For instance, certain indole-hydrazone derivatives have shown potent activity, and hybrids of indole with thiophene (B33073) and imidazole (B134444) rings have also demonstrated enhanced antifungal properties. chula.ac.th

Antiviral Action : The antiviral potential of indole derivatives has been explored against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). frontiersin.orgmdpi.com Compounds like atevirdine (B1665816) act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to the viral reverse transcriptase enzyme and halting the conversion of viral RNA to DNA, which is a critical step in the lifecycle of retroviruses like HIV. mdpi.com Other derivatives inhibit viral proteases or integrases, which are also essential for viral replication. frontiersin.org

| Activity | Target Organism/Virus | Mechanism of Action | Examples of Indole Derivatives | Citations |

|---|---|---|---|---|

| Antibacterial | S. aureus, B. subtilis, E. coli | Disruption of cell membranes, inhibition of DNA gyrase | Indole carboxamides, Indole-1,2,4 triazole conjugates | ijpsjournal.comnih.govmdpi.com |

| Antifungal | Candida albicans | Inhibition of fungal growth | Indole-hydrazone derivatives, Indole-thiophene hybrids | chula.ac.thnih.gov |

| Antiviral | HIV, HCV | Inhibition of reverse transcriptase (NNRTI), protease, or integrase | Atevirdine, 5,6-dihydroxyindole (B162784) carboxamide derivatives | frontiersin.orgmdpi.com |

Anti-inflammatory Activities

Indole-containing compounds are well-established in the treatment of inflammation, with indomethacin (B1671933) being a classic example of a nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.gov Research continues to yield new indole derivatives with potent anti-inflammatory effects and potentially improved safety profiles. nih.govresearchgate.net

Mechanistic Basis:

Cyclooxygenase (COX) Inhibition : A primary mechanism for the anti-inflammatory action of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govijpsjournal.com These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By blocking COX enzymes, these compounds reduce prostaglandin (B15479496) production, thereby alleviating inflammatory symptoms. nih.govijpsjournal.com Some newer derivatives have been designed to be selective inhibitors of COX-2, which is associated with inflammation, while sparing COX-1, which has a protective role in the gastrointestinal tract, potentially reducing gastric side effects. nih.gov

| Mechanism of Action | Target | Examples of Indole Derivatives | Observed Effect | Citations |

|---|---|---|---|---|

| COX Inhibition | COX-1 and COX-2 enzymes | Indomethacin, Celecoxib | Reduced synthesis of prostaglandins, leading to anti-inflammatory, analgesic, and antipyretic effects. | nih.govnih.govisfcppharmaspire.com |

| Cytokine Modulation | TNF-α, IL-1β | Indole-imidazolidine derivatives, Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Reduction in the release of pro-inflammatory cytokines. | nih.govrsc.org |

Neuroprotective Activities

The indole scaffold is a promising basis for the design of agents to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com The pathology of these diseases often involves oxidative stress, protein aggregation, and neuroinflammation, which are processes that can be targeted by indole derivatives. nih.govnih.gov

Mechanistic Basis:

Antioxidant and ROS Scavenging : A key neuroprotective mechanism of indole derivatives is their ability to counteract oxidative stress. nih.gov Compounds like melatonin and the gamma-carboline stobadine (B1218460) are effective antioxidants and scavengers of reactive oxygen species (ROS). nih.gov By neutralizing these harmful species, they protect neurons from oxidative damage, which is a major contributor to neurodegeneration. nih.gov

Anti-aggregation Properties : Some indole-phenolic hybrid compounds have been shown to promote the disaggregation of amyloid-β (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.govebris.eu This action helps to reduce the neurotoxicity associated with these protein aggregates. nih.gov

Metal Chelation : The same indole-phenolic derivatives have demonstrated metal-chelating properties, particularly for copper ions. nih.govebris.eu Since metal ions can contribute to ROS generation and promote Aβ aggregation, chelating these ions is another important neuroprotective strategy. nih.govebris.eu

Modulation of Inflammatory Pathways : Indole derivatives can also exert neuroprotective effects by modulating inflammatory and anti-oxidative pathways within the central nervous system, further protecting neurons from damage. mdpi.com

| Mechanism of Action | Target Process | Examples of Indole Derivatives | Observed Effect | Citations |

|---|---|---|---|---|

| Antioxidant/ROS Scavenging | Oxidative Stress | Melatonin, Stobadine, Carvedilol | Protection of neurons from damage by reactive oxygen species. | nih.gov |

| Anti-aggregation | Amyloid-β (Aβ) peptide aggregation | Indole–phenolic hybrid compounds | Promotion of Aβ self-disaggregation, reducing plaque formation. | nih.govebris.eu |

| Metal Chelation | Excess copper ions | Indole–phenolic hybrid compounds | Sequestration of metal ions involved in ROS generation and Aβ aggregation. | nih.govebris.eu |

Other Biological Activities

The structural versatility of the indole nucleus allows for its interaction with a wide range of other biological targets, leading to diverse pharmacological effects.

Enzyme Inhibition : Besides the enzymes involved in cancer and inflammation, indole derivatives can inhibit other enzymes with therapeutic relevance. For example, indole–thiourea derivatives have been identified as competitive inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggesting their potential use in treating hyperpigmentation disorders. mdpi.com Other indole derivatives have been developed as potent inhibitors of steroid 5α-reductase, relevant for conditions like benign prostatic hyperplasia, and nonpancreatic secretory phospholipase A2, which is involved in inflammatory processes. acs.org

Receptor Agonism/Antagonism : Many indole derivatives act on receptors in the central nervous system. Triptan-class drugs, such as sumatriptan (B127528) and rizatriptan, are agonists of serotonin (5-HT1B/1D) receptors and are used to treat migraines. mdpi.com Other derivatives act as antagonists at 5-HT3 receptors, leading to antiemetic effects useful in managing chemotherapy-induced nausea. mdpi.com

| Activity | Target | Mechanism of Action | Examples of Indole Derivatives | Citations |

|---|---|---|---|---|

| Tyrosinase Inhibition | Tyrosinase | Competitive inhibition | Indole–thiourea derivatives | mdpi.com |

| 5α-Reductase Inhibition | Steroid 5α-reductase | Enzyme inhibition | (Z)-4-{2-[[3-[1-(4,4'-difluorobenzhydryl)indol-5-yl]-2-pentenoyl]amino]phenoxy}butyric acid | acs.org |

| Antimigraine | 5-HT1B/1D Receptors | Receptor agonism | Sumatriptan, Rizatriptan | mdpi.com |

| Antiemetic | 5-HT3 Receptors | Receptor antagonism | Ondansetron, Tropisetron, Alosetron | mdpi.com |

Future Directions and Research Perspectives for N Methyl 1h Indol 7 Amine Hydrochloride

Novel Synthetic Methodologies and Process Intensification

The future synthesis of N-methyl-1H-indol-7-amine hydrochloride and its derivatives is likely to move beyond traditional batch processes towards more efficient, sustainable, and scalable methods. A key area of development will be in the realm of continuous flow synthesis. acs.orgfigshare.com This approach offers superior control over reaction parameters, enhanced safety, and higher yields compared to conventional methods. researchgate.net

Key Research Thrusts:

Continuous Flow Fischer Indole (B1671886) Synthesis: Adapting the classic Fischer indole synthesis for a continuous flow setup could significantly improve the efficiency of producing the core indole structure. acs.orgfigshare.com Research will likely focus on optimizing catalysts, solvents, and reactor design to maximize throughput and purity.

Photoredox and Electrochemical Synthesis: These emerging synthetic strategies offer green and highly selective routes to indole derivatives. Future work could explore their application in the methylation and amination steps required to produce N-methyl-1H-indol-7-amine, potentially reducing the need for harsh reagents and simplifying purification.

Enzymatic and Biocatalytic Approaches: The use of engineered enzymes could provide highly specific and environmentally friendly methods for key synthetic transformations. Research into enzymes capable of selective N-methylation or amination of indole rings is a promising avenue.

Process intensification, a strategy to develop smaller, cleaner, and more energy-efficient manufacturing processes, will be central to these advancements. mdpi.com By integrating reaction and separation steps, for example, it may be possible to develop a streamlined, one-pot synthesis from simple precursors to the final hydrochloride salt.

Advanced Applications in Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The unique structure of this compound makes it an attractive scaffold for the development of novel probes. Its indole core is a known pharmacophore present in many biologically active molecules and approved drugs. nih.govrsc.org

Future research in this area will likely focus on modifying the core structure to incorporate functionalities that allow for the detection and modulation of specific biological targets.

Potential Applications:

Fluorescent Probes: By attaching a fluorophore to the indole ring, researchers could create probes to visualize and track the localization and dynamics of specific proteins or cellular structures.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the irreversible labeling of binding partners upon exposure to light, enabling the identification of novel drug targets.

Biotinylated Probes: The addition of a biotin (B1667282) tag would facilitate the purification and identification of proteins that interact with the N-methyl-1H-indol-7-amine scaffold, using techniques like affinity chromatography and mass spectrometry.

The development of such probes could provide invaluable insights into cellular signaling pathways and disease mechanisms, paving the way for new therapeutic interventions.

Computational Design and Targeted Synthesis of Derived Entities

In silico methods are becoming increasingly powerful in accelerating the drug discovery process by predicting the interactions between small molecules and biological targets. espublisher.comespublisher.com Computational studies can significantly reduce the cost and time associated with identifying promising lead compounds. espublisher.com For this compound, computational design will be instrumental in exploring its therapeutic potential.

Prospective Research Strategies:

Molecular Docking and Virtual Screening: By docking libraries of virtual compounds derived from the N-methyl-1H-indol-7-amine scaffold against known protein targets, researchers can identify derivatives with high predicted binding affinities. espublisher.comnih.gov This is particularly relevant for targets like indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. espublisher.comnih.govox.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of N-methyl-1H-indol-7-amine derivatives with their biological activity. espublisher.comespublisher.com These models can then be used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis.

Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential three-dimensional features required for biological activity. ox.ac.ukacs.org This model can then be used to design novel derivatives with improved potency and selectivity.

The integration of these computational approaches will enable a more rational and targeted approach to the synthesis of new entities derived from this compound, maximizing the chances of discovering compounds with desirable therapeutic properties.

Integration with High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. acs.orgenamine.net By integrating HTS with libraries of derivatives based on the N-methyl-1H-indol-7-amine scaffold, researchers can accelerate the discovery of new biological functions and mechanisms of action.

Future Research Directions:

Phenotypic Screening: HTS can be used to screen for compounds that produce a desired phenotypic change in cells or organisms, without prior knowledge of the molecular target. This approach can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Target-Based Screening: For known biological targets, HTS can be used to identify compounds that modulate their activity. This is particularly relevant for challenging targets where structure-based design is difficult.

Mechanism-of-Action Studies: Once active compounds are identified through HTS, further studies can be conducted to elucidate their mechanism of action. This may involve a variety of techniques, including proteomics, transcriptomics, and metabolomics, to identify the cellular pathways affected by the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-1H-indol-7-amine hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodology : The synthesis typically involves alkylation of 1H-indol-7-amine with methyl chloride or reductive amination using formaldehyde under acidic conditions. Key parameters include pH control (e.g., HCl for protonation), temperature (40–60°C), and catalysts like palladium or platinum for hydrogenation steps. Purification via recrystallization in ethanol/water mixtures enhances purity .

- Data Consideration : Monitor intermediates using TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) and characterize final products via H NMR (e.g., singlet at δ 3.2 ppm for N-methyl group) .

Q. How can HPLC and NMR be optimized to quantify this compound and its impurities?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm. Retention time typically ~8–10 minutes .

- NMR : Dissolve in DO or DMSO-d to resolve aromatic protons (δ 6.8–7.5 ppm) and confirm hydrochloride salt formation via chloride counterion peaks in Cl NMR .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention.

- Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the stability of this compound vary under extreme pH and temperature conditions?

- Experimental Design :

- Prepare solutions at pH 2, 7, and 12, incubate at 25°C, 40°C, and 60°C for 24–72 hours.

- Monitor degradation via HPLC-MS; observe cleavage of the methylamine group (m/z shift from 178.6 to 164.5) under alkaline conditions .

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Methodology :

- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) + 0.1% diethylamine.

- Compare retention times with reference standards like (1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydro-1-amine hydrochloride (CAS 55056-87-6) .

Q. How can crystallography and computational modeling elucidate the solid-state structure of this compound?

- Approach :

- Perform single-crystal X-ray diffraction (SHELX-97) to determine unit cell parameters and hydrogen bonding networks.

- Validate with DFT calculations (B3LYP/6-31G*) to predict bond angles and electrostatic potential surfaces .

Q. What role does this compound play in modulating kinase activity, and how can this be validated in vitro?

- Experimental Design :

- Screen against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays.

- Perform IC determinations with dose-response curves (1 nM–100 μM range).

- Confirm binding via SPR (Biacore) with KD values <100 nM indicating high affinity .

Data Contradictions and Troubleshooting

Q. How can discrepancies in reported melting points (e.g., 210°C vs. 225°C) for this compound be resolved?

- Analysis :

- Differences may arise from polymorphic forms or hydration states.

- Perform DSC to identify endothermic peaks (e.g., anhydrous form melts at 225°C vs. hydrate at 210°C).

- Characterize via PXRD to distinguish crystalline phases .

Q. Why do some studies report low bioactivity despite high purity of the compound?

- Hypothesis : Impurities like 5-chloro-1H-indol-6-amine (CAS 873055-23-3) may antagonize target binding.

- Validation :

- Use LC-MS/MS to quantify trace impurities (<0.1% threshold).

- Compare bioactivity of purified vs. spiked samples in cell-based assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products